Hemado

Adenosine Receptor Selectivity Binding Affinity

Select Hemado for definitive A3 receptor research. Positively differentiated from IB-MECA/NECA with >25,000-fold selectivity vs A2B. Validated for ischemia-reperfusion cardioprotection and [3H]-labeled screening assays. High-purity >99% , scientifically proven to reduce confounding off-target signaling.

Molecular Formula C17H23N5O4
Molecular Weight 361.4 g/mol
CAS No. 403842-38-6
Cat. No. B1673046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemado
CAS403842-38-6
SynonymsHEMADO
Molecular FormulaC17H23N5O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC
InChIInChI=1S/C17H23N5O4/c1-3-4-5-6-7-11-20-15(18-2)12-16(21-11)22(9-19-12)17-14(25)13(24)10(8-23)26-17/h9-10,13-14,17,23-25H,3-5,8H2,1-2H3,(H,18,20,21)/t10-,13-,14-,17-/m1/s1
InChIKeyKOCIMZNSNPOGOP-IWCJZZDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hemado (CAS 403842-38-6): A High-Selectivity Adenosine A3 Receptor Agonist for Targeted Research Procurement


Hemado (2-hexyn-1-yl-N6-methyladenosine, CAS 403842-38-6) is a synthetic adenosine derivative that functions as a high-affinity and selective agonist for the human adenosine A3 receptor (A3AR) [1]. It is a key member of the N6-alkyl-2-alkynyladenosine class, originally developed to achieve superior A3 receptor selectivity over the A1, A2A, and A2B subtypes [2]. Hemado is characterized by a Ki of 1.1 nM at the human A3 receptor, with selectivity ratios of 300-fold over A1, 1100-fold over A2A, and >25,000-fold over A2B receptors [1]. Its tritiated form, [3H]Hemado, is a validated radioligand for high-specificity A3 receptor binding studies [1].

Why Hemado Cannot Be Substituted by Generic Adenosine A3 Agonists: A Quantitative Selectivity Analysis


Substituting Hemado with other adenosine A3 receptor agonists like IB-MECA or the non-selective agonist NECA introduces significant experimental variability due to their divergent subtype selectivity profiles. While several compounds target the A3 receptor, their off-target activity at A1, A2A, and A2B receptors can confound results in assays where receptor-specific signaling is critical. Hemado's unique selectivity window—particularly its >25,000-fold preference for A3 over A2B—enables experiments that require near-exclusive A3 activation without the confounding influence of other adenosine receptor subtypes [1]. The following quantitative evidence demonstrates precisely how Hemado differentiates itself from its closest structural and functional analogs, enabling more definitive and interpretable scientific outcomes.

Hemado: A Quantitative Evidence Guide for Differentiated Scientific Selection


Hemado vs. IB-MECA: Superior A2A Receptor Selectivity in Human Recombinant Binding Assays

Hemado demonstrates a markedly higher selectivity for the A3 receptor over the A2A receptor compared to IB-MECA. In radioligand binding assays using human recombinant adenosine receptors, Hemado exhibits a Ki of 1230 nM at the A2A receptor, resulting in an A2A/A3 selectivity ratio of approximately 1100 [1]. In contrast, IB-MECA has a Ki of 56 nM at the A2A receptor, yielding a much lower A2A/A3 selectivity ratio of approximately 51 . This represents a greater than 20-fold improvement in A2A selectivity for Hemado over IB-MECA.

Adenosine Receptor Selectivity Binding Affinity A3 Agonist Hemado

Hemado vs. NECA: Quantifying the Advantage of an A3-Selective Agonist Over a Pan-Adenosine Agonist

In contrast to the non-selective adenosine agonist NECA, which binds to multiple adenosine receptor subtypes with high affinity (A1 Ki: 14 nM, A2A Ki: 20 nM, A3 Ki: 6.2 nM) [1], Hemado is highly selective for the A3 receptor. Hemado's Ki at A3 is 1.1 nM, while its affinity for A1 and A2A is 327 nM and 1230 nM, respectively, and it exhibits negligible binding to A2B (Ki >30,000 nM) [2]. This translates to a selectivity profile where Hemado is 300-fold selective for A3 over A1 and 1100-fold over A2A, while NECA is only 2.3-fold and 3.2-fold selective for A3 over A1 and A2A, respectively. This stark difference in subtype specificity makes Hemado a superior tool for isolating A3-mediated signaling pathways.

Adenosine Receptor Selectivity NECA A3 Agonist Hemado

[3H]Hemado as a Validated Radioligand: A Unique Tool for A3 Receptor Binding and Screening Assays

Hemado's tritiated derivative, [3H]Hemado, is a validated and commercially available radioligand that offers distinct advantages over non-selective alternatives like [3H]NECA. [3H]Hemado binds to the human A3 receptor with a KD of 1.1 nM and exhibits extremely low non-specific binding, accounting for only 1–2% of total binding at a radioligand concentration of 1 nM [1]. In contrast, the non-selective agonist [3H]NECA binds to A1, A2A, and A3 receptors, requiring the use of masking agents to isolate A3-specific binding, which introduces additional experimental complexity and potential for error. Furthermore, [3H]Hemado shows no specific binding to A1, A2A, or A2B receptors at concentrations up to 10 nM, confirming its utility for specific A3 receptor screening [1].

Radioligand Binding A3 Receptor Tritiated Agonist Hemado Screening

Optimal Research and Discovery Applications for Hemado Based on Validated Evidence


Cardioprotection Studies: Ischemia-Reperfusion Injury Models

Based on its demonstrated efficacy in reducing cardiac enzyme leakage (CK-MB and LDH) in an isolated rat heart model of ischemia-reperfusion injury, Hemado is a validated tool for investigating A3 receptor-mediated cardioprotection [1]. The observed protective effect, which is abolished by the mitoKATP channel blocker 5-HD, provides a specific mechanistic pathway for further study. This makes Hemado a relevant compound for academic and pharmaceutical research focused on developing novel therapies for myocardial infarction and other ischemic conditions.

Inflammation and Immunology Research: Targeted A3 Receptor Activation

Hemado's high selectivity for the A3 receptor, as quantified in binding assays [1], makes it an ideal probe for studying the role of A3 receptors in inflammatory diseases. A3 receptors are implicated in conditions like asthma and rheumatoid arthritis, and are known to be upregulated on activated immune cells. Using Hemado allows researchers to activate A3 receptors without confounding A1, A2A, or A2B signaling, enabling a clearer understanding of A3-specific anti-inflammatory mechanisms and the development of targeted therapeutic strategies.

Radioligand Binding and High-Throughput Screening Assays

The tritiated form, [3H]Hemado, is a validated, high-affinity radioligand for the human A3 receptor [1]. Its exceptionally low non-specific binding (1-2%) and lack of cross-reactivity with other adenosine receptor subtypes at relevant concentrations make it a superior reagent for developing robust, specific, and efficient radioligand binding assays. This application is critical for pharmaceutical and biotechnology companies engaged in high-throughput screening of compound libraries to identify novel A3 receptor agonists or antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hemado

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.